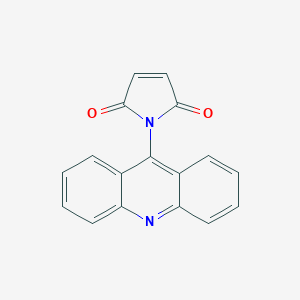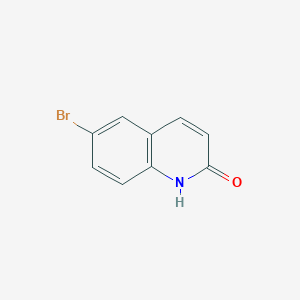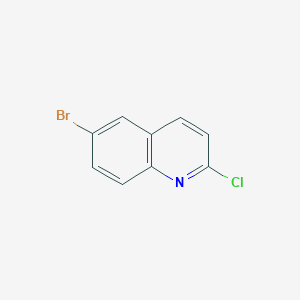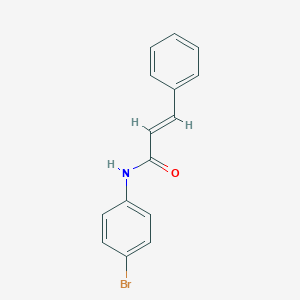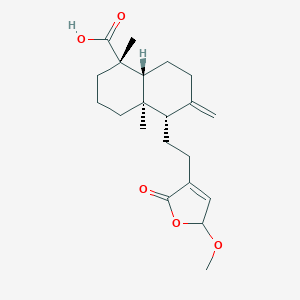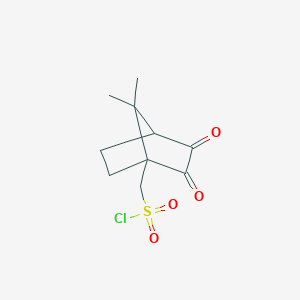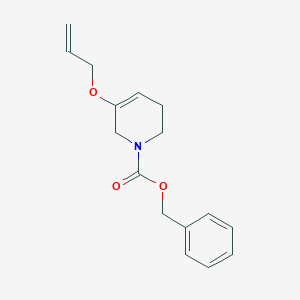
3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves the esterification of pyridinecarboxylic acids or their derivatives, utilizing various reagents and conditions to introduce specific functional groups or to modify the pyridine ring. For instance, Mosti et al. (1992) described the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids, indicating a method that could be adapted for the synthesis of the target compound (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).
Molecular Structure Analysis
Molecular structure analysis often involves crystallography or spectroscopic methods to determine the configuration and conformation of the compound. Galadzhun, Kulmaczewski, and Halcrow (2019) utilized X-ray crystallography to study the structure of pyridine derivatives, a technique that could be similarly applied to understand the molecular structure of the target compound (Galadzhun, Kulmaczewski, & Halcrow, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of pyridine derivatives are influenced by the functional groups attached to the pyridine core. The study by Juby et al. (1979) on antiallergy agents demonstrates the impact of different substituents on the pyridine ring's reactivity and interaction with biological targets, suggesting a pathway for exploring the chemical behavior of our compound of interest (Juby, Hudyma, Brown, Essery, & Partyka, 1979).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of chemical compounds. Wang et al. (2017) provided X-ray powder diffraction data for a pyridine derivative, showcasing an approach to characterizing the physical properties of similar compounds (Wang, Suo, Zhang, Hou, & Li, 2017).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards various reagents define the compound's behavior in chemical reactions and its potential applications. Research by Meyer et al. (1981) into the pharmacological activities of pyridine derivatives highlights how chemical modifications can alter the properties and activity of these molecules, providing a foundation for the chemical properties analysis of our target compound (Meyer, Bossert, Wehinger, Stoepel, Vater, 1981).
Safety And Hazards
This would involve a discussion of the compound’s potential hazards, including its toxicity, flammability, and environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, including new synthesis methods, potential applications, and areas of interest for further study.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!
特性
IUPAC Name |
benzyl 5-prop-2-enoxy-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-11-19-15-9-6-10-17(12-15)16(18)20-13-14-7-4-3-5-8-14/h2-5,7-9H,1,6,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOAPZDEEXULPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441846 |
Source


|
| Record name | 3,6-DIHYDRO-5-(2-PROPENYLOXY)-1(2H)-PYRIDINECARBOXYLIC ACID PHENYLMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester | |
CAS RN |
244056-96-0 |
Source


|
| Record name | 3,6-DIHYDRO-5-(2-PROPENYLOXY)-1(2H)-PYRIDINECARBOXYLIC ACID PHENYLMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

